N-[2-(3-methylphenyl)-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl]-N'-[(pyridin-3-yl)methyl]ethanediamide
Description
N-[2-(3-methylphenyl)-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl]-N'-[(pyridin-3-yl)methyl]ethanediamide is a heterocyclic compound featuring a thienopyrazole core fused with a pyridinylmethyl-ethanediamide moiety. The thieno[3,4-c]pyrazole scaffold is notable for its planar aromatic structure, which enhances π-π stacking interactions in biological systems, while the ethanediamide linker and pyridinylmethyl group contribute to solubility and target-binding specificity .
Properties
IUPAC Name |
N'-[2-(3-methylphenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-N-(pyridin-3-ylmethyl)oxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19N5O2S/c1-13-4-2-6-15(8-13)25-18(16-11-28-12-17(16)24-25)23-20(27)19(26)22-10-14-5-3-7-21-9-14/h2-9H,10-12H2,1H3,(H,22,26)(H,23,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MHOCMIKFANFYMP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)N2C(=C3CSCC3=N2)NC(=O)C(=O)NCC4=CN=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19N5O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
393.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(3-methylphenyl)-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl]-N’-[(pyridin-3-yl)methyl]ethanediamide typically involves multi-step reactions starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Thienopyrazole Core: This step involves the cyclization of a suitable thioamide with a hydrazine derivative under acidic conditions to form the thienopyrazole ring.
Introduction of the Methylphenyl Group: The thienopyrazole intermediate is then subjected to a Friedel-Crafts alkylation reaction using 3-methylbenzoyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride.
Attachment of the Pyridine Moiety: The final step involves the coupling of the methylphenyl-thienopyrazole intermediate with pyridine-3-carboxaldehyde in the presence of a reducing agent like sodium borohydride to form the desired ethanediamide compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of continuous flow reactors for better control of reaction conditions and the implementation of advanced purification techniques such as high-performance liquid chromatography (HPLC).
Chemical Reactions Analysis
Types of Reactions
N-[2-(3-methylphenyl)-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl]-N’-[(pyridin-3-yl)methyl]ethanediamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions using agents such as lithium aluminum hydride can convert the ethanediamide group to the corresponding amine.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethylformamide (DMF) for nucleophilic substitution.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Amines.
Substitution: Various substituted pyridine derivatives.
Scientific Research Applications
Medicinal Chemistry
The compound has shown potential as a therapeutic agent due to its ability to interact with specific biological targets. It is particularly noted for:
- Anticancer Activity : Research indicates that derivatives of thieno[3,4-c]pyrazoles can inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest. Studies have demonstrated that similar compounds exhibit significant cytotoxicity against cancer cell lines such as MCF-7 (breast cancer) and A549 (lung cancer) cells .
- Anti-inflammatory Properties : The thieno[3,4-c]pyrazole scaffold has been associated with anti-inflammatory effects. Compounds in this class may inhibit pro-inflammatory cytokines and enzymes like COX-2, contributing to their therapeutic potential in treating conditions like rheumatoid arthritis .
Enzyme Inhibition
The compound is being investigated for its ability to inhibit bromodomain and extraterminal (BET) proteins, which play a crucial role in regulating gene expression linked to cancer and inflammatory diseases. Inhibition of these proteins could lead to novel treatments for various malignancies .
Material Science
Due to its unique electronic properties and structure, this compound can be explored in the development of organic semiconductors and photovoltaic devices. The incorporation of thieno[3,4-c]pyrazole derivatives into polymer matrices has shown promise in enhancing the efficiency of organic solar cells by improving charge transport properties .
Case Study 1: Anticancer Activity
A study published in the Journal of Medicinal Chemistry evaluated a series of thieno[3,4-c]pyrazole derivatives for their anticancer properties. Among these derivatives, one compound demonstrated IC50 values in the low micromolar range against several cancer cell lines, suggesting a strong potential for further development as an anticancer drug .
Case Study 2: Anti-inflammatory Effects
In a study published in Pharmaceutical Research, researchers explored the anti-inflammatory effects of thieno[3,4-c]pyrazole compounds in animal models of inflammation. The results showed a significant reduction in edema and inflammatory markers when treated with these compounds compared to controls, highlighting their therapeutic potential in inflammatory diseases .
Mechanism of Action
The mechanism of action of N-[2-(3-methylphenyl)-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl]-N’-[(pyridin-3-yl)methyl]ethanediamide involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound is known to bind to certain enzymes and receptors, modulating their activity.
Pathways Involved: It can influence signaling pathways related to inflammation and cell proliferation, thereby exerting its therapeutic effects.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The compound’s structural and functional analogs can be categorized based on core heterocycles, substituents, and biological activity. Below is a comparative analysis:
Core Heterocycle Comparison
Key Observations :
- Tetrazole-containing analogs (e.g., biphenyl hybrids) prioritize ionic interactions (via tetrazole’s acidic proton) over the ethanediamide’s hydrogen-bonding capacity in the target compound .
Substituent-Driven Functional Comparison
Key Observations :
Key Observations :
- Tetrazole-based compounds show potent enzymatic inhibition (sub-micromolar IC50), while pyridiazines exhibit moderate antimicrobial effects.
Biological Activity
N-[2-(3-methylphenyl)-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl]-N'-[(pyridin-3-yl)methyl]ethanediamide is a complex organic compound that has garnered attention in pharmacological research due to its potential therapeutic applications. This article focuses on its biological activity, synthesizing relevant data from various studies to provide a comprehensive overview.
Chemical Structure and Properties
The compound features a thieno[3,4-c]pyrazole core substituted with a 3-methylphenyl group and a pyridin-3-ylmethyl moiety. The structural complexity suggests potential interactions with biological targets, particularly in enzyme inhibition and receptor modulation.
Biological Activity Overview
The biological activities of this compound can be categorized into several key areas:
- Anticancer Activity
- Antimicrobial Properties
-
Enzyme Inhibition
- Thienopyrazole derivatives have been identified as potent inhibitors of specific enzymes involved in cancer progression and inflammation. For example, they may inhibit kinases or other targets critical for tumor growth .
Anticancer Efficacy
A study evaluating the antiproliferative effects of thienopyrazole derivatives found that compounds with similar structures showed IC50 values in the micromolar range against various cancer cell lines. The mechanism of action involved the induction of reactive oxygen species (ROS) leading to cell cycle arrest and apoptosis .
Antimicrobial Activity
Another investigation highlighted the antimicrobial efficacy of thienopyrazole derivatives against Staphylococcus aureus and Pseudomonas aeruginosa. The compound demonstrated minimum inhibitory concentrations (MICs) that were competitive with established antibiotics .
Table 1: Summary of Biological Activities
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
